molecular formula C16H14ClP B13069310 Chlorobis(4-vinylphenyl)phosphine

Chlorobis(4-vinylphenyl)phosphine

Cat. No.: B13069310
M. Wt: 272.71 g/mol
InChI Key: JGQQUYOPPMDGBH-UHFFFAOYSA-N
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Description

Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .

Properties

Molecular Formula

C16H14ClP

Molecular Weight

272.71 g/mol

IUPAC Name

chloro-bis(4-ethenylphenyl)phosphane

InChI

InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2

InChI Key

JGQQUYOPPMDGBH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl

Origin of Product

United States

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